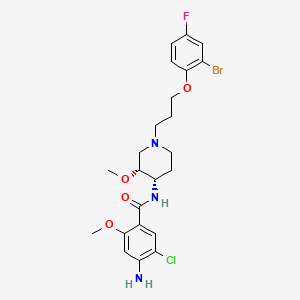
2-Ethyl-5-methyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-methyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with ethyl and methyl groups attached at the second and fifth positions, respectively. Benzothiazoles are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methyl-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the reaction of 2-aminothiophenol with 2-ethyl-5-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of benzothiazoles often employs similar synthetic routes but on a larger scale. The use of catalysts such as iodine or samarium triflate can enhance the efficiency and yield of the reaction. Additionally, microwave-assisted synthesis and green chemistry approaches, such as using water as a solvent, are gaining popularity for their environmental benefits .
化学反応の分析
Types of Reactions: 2-Ethyl-5-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazoles depending on the electrophile used
科学的研究の応用
2-Ethyl-5-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Benzothiazole derivatives are investigated for their potential as anticancer agents, enzyme inhibitors, and neuroprotective agents.
Industry: It is used in the production of dyes, rubber accelerators, and as a corrosion inhibitor
作用機序
The biological activity of 2-Ethyl-5-methyl-1,3-benzothiazole is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA replication. The exact mechanism of action depends on the specific application and target organism .
類似化合物との比較
- 2-Methylbenzothiazole
- 2-Ethylbenzothiazole
- 5-Methylbenzothiazole
Comparison: 2-Ethyl-5-methyl-1,3-benzothiazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and potency in various applications .
特性
分子式 |
C10H11NS |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
2-ethyl-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-3-10-11-8-6-7(2)4-5-9(8)12-10/h4-6H,3H2,1-2H3 |
InChIキー |
OQQOKAMXIGXUBC-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(S1)C=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


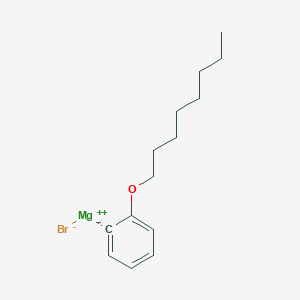

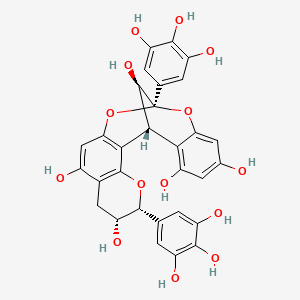

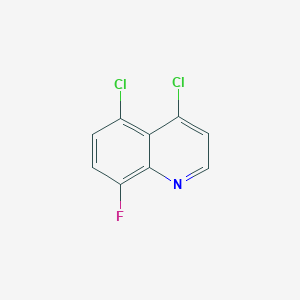

![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
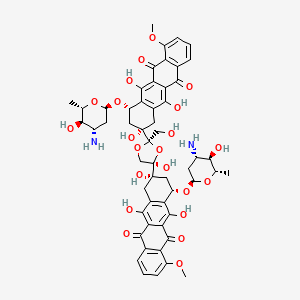
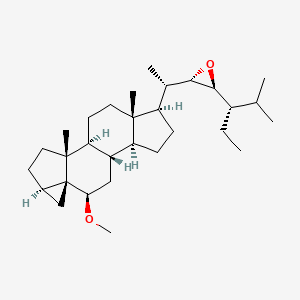
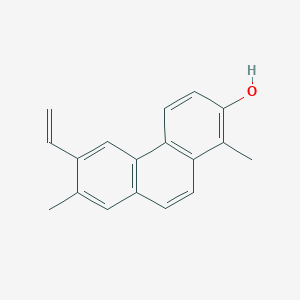

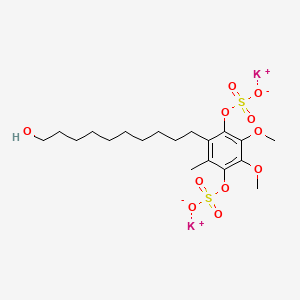
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
